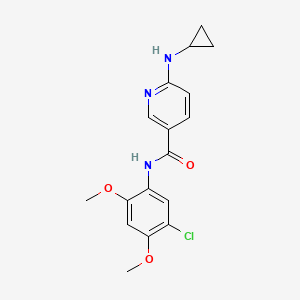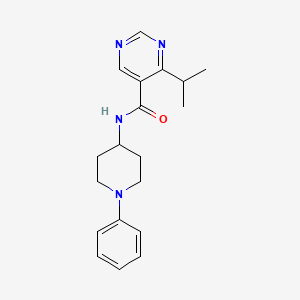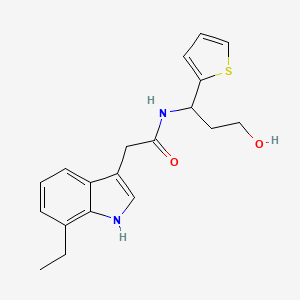![molecular formula C12H14F2N4O B7054501 3-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-6-propan-2-ylpyrimidin-4-one](/img/structure/B7054501.png)
3-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-6-propan-2-ylpyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-6-propan-2-ylpyrimidin-4-one: is a synthetic organic compound that features a unique combination of imidazole and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and industrial chemistry. The presence of the difluoromethyl group and the pyrimidinone moiety contributes to its distinctive chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-6-propan-2-ylpyrimidin-4-one typically involves multi-step organic synthesis. One common approach starts with the preparation of the imidazole ring, followed by the introduction of the difluoromethyl group. The pyrimidine ring is then constructed, and the final product is obtained through a series of coupling and cyclization reactions.
Imidazole Synthesis: The imidazole ring can be synthesized via the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents under controlled conditions.
Pyrimidine Ring Construction: The pyrimidine ring is typically constructed through condensation reactions involving appropriate precursors.
Final Coupling and Cyclization: The final product is obtained by coupling the imidazole and pyrimidine intermediates, followed by cyclization under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the pyrimidinone moiety to yield reduced forms of the compound.
Substitution: The difluoromethyl group and other substituents on the rings can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic, basic, or neutral environments).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 3-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-6-propan-2-ylpyrimidin-4-one is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.
Medicine
The compound’s potential therapeutic applications are of great interest. It may act as an inhibitor of specific enzymes or receptors, offering possibilities for the treatment of various diseases, including cancer, infectious diseases, and inflammatory conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-6-propan-2-ylpyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
1-(Difluoromethyl)imidazole derivatives: These compounds share the imidazole ring and difluoromethyl group but differ in other substituents.
Pyrimidinone derivatives: Compounds with similar pyrimidinone structures but different substituents on the ring.
Uniqueness
The uniqueness of 3-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-6-propan-2-ylpyrimidin-4-one lies in its combined imidazole and pyrimidine rings, along with the presence of the difluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[[1-(difluoromethyl)imidazol-2-yl]methyl]-6-propan-2-ylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N4O/c1-8(2)9-5-11(19)17(7-16-9)6-10-15-3-4-18(10)12(13)14/h3-5,7-8,12H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPODXWHKSJFAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N(C=N1)CC2=NC=CN2C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-fluorophenyl)-[4-(2H-triazole-4-carbonyl)-1,4-diazepan-1-yl]methanone](/img/structure/B7054423.png)

![N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-6-fluoro-1H-benzimidazole-4-carboxamide](/img/structure/B7054436.png)
![N-(1,3,4-thiadiazol-2-yl)-1-[2-(2,2,2-trifluoroethoxy)acetyl]piperidine-4-carboxamide](/img/structure/B7054444.png)
![(4-Bromo-1-methylpyrrol-2-yl)-[4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7054456.png)

![3-[4-(3-bromophenyl)piperazin-1-yl]-N-carbamoylpropanamide](/img/structure/B7054467.png)
![4-[(5-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-1,3-thiazole](/img/structure/B7054474.png)
![2-[[1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]amino]ethanol](/img/structure/B7054484.png)
![4,7-Dimethyl-1-[(6-oxo-4-propan-2-ylpyrimidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B7054486.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7054497.png)
![N-[[2-[[cyclohexyl(methyl)amino]methyl]phenyl]methyl]-1,4-dioxane-2-carboxamide](/img/structure/B7054522.png)

